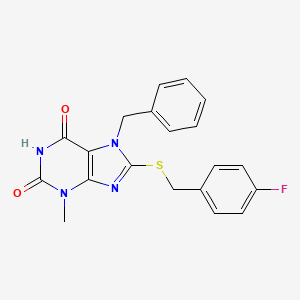

7-benzyl-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative features a benzyl group at position 7, a (4-fluorobenzyl)thio substituent at position 8, and a methyl group at position 2. Its structure combines aromatic and sulfur-containing moieties, which influence its electronic properties, solubility, and biological interactions. The 4-fluorobenzyl group enhances lipophilicity and may improve binding affinity to target proteins due to fluorine’s electronegativity and small atomic radius .

Properties

IUPAC Name |

7-benzyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S/c1-24-17-16(18(26)23-19(24)27)25(11-13-5-3-2-4-6-13)20(22-17)28-12-14-7-9-15(21)10-8-14/h2-10H,11-12H2,1H3,(H,23,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMIXSGPYGPHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-benzyl-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a member of the purine family, which has garnered attention due to its potential biological activities. This article examines its synthesis, structural characteristics, and biological activity based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a regioselective N2-alkylation reaction. The process may utilize starting materials such as 7-benzyl-4,8,8-trimethyl-7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6-dione and reagents like methyl iodide in anhydrous solvents .

Structural Data

The compound's molecular formula is , with notable structural features including:

- Molecular Weight : Approximately 389.46 g/mol

- Melting Point : Ranges from 343 to 344 K

- Solubility : Soluble in DMSO and other organic solvents .

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C22H23N5O2 |

| Molecular Weight | 389.46 g/mol |

| Melting Point | 343–344 K |

| Solubility | DMSO |

Anticancer Properties

Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer activity. For instance, compounds similar to 7-benzyl-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. Specifically, they target the ephrin receptor (EPH) family of proteins that are often overexpressed in cancers .

Enzyme Inhibition

The compound is also noted for its potential as an inhibitor of specific enzymes involved in nucleotide metabolism. Inhibition of these enzymes can disrupt DNA synthesis in rapidly dividing cells, making it a candidate for further development as an anticancer agent.

Case Studies

- Study on Purine Derivatives : A study evaluated the biological activity of several purine derivatives, including those with fluorinated benzyl groups. The results demonstrated that modifications at the benzyl position significantly enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts .

- Mechanistic Insights : Research indicated that the compound's mechanism of action involves the disruption of ATP binding sites in kinases, leading to impaired cellular proliferation and survival in cancer cells .

Table 2: Biological Activity Summary

| Activity Type | Observed Effect |

|---|---|

| Anticancer | Inhibition of EPH receptors |

| Enzyme Inhibition | Disruption of nucleotide metabolism |

| Cytotoxicity | Enhanced against cancer cell lines |

Comparison with Similar Compounds

Structural Modifications at Position 8

Substituents at position 8 critically determine pharmacological activity. Below is a comparative analysis:

Key Observations :

- Oxygen-linked substituents (e.g., pyridinyloxy in 3j/3m) abolish CNS activity but retain analgesia, suggesting position 8’s role in receptor selectivity .

- Thioether vs. Piperazinyl : The target’s (4-fluorobenzyl)thio group offers steric bulk and sulfur-mediated hydrophobic interactions, contrasting with the hydrogen-bonding capacity of piperazinyl derivatives .

- Halogen Effects : Fluorine’s electronegativity in the target compound may enhance binding compared to chlorine in ’s analogue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.